Bienvenue dans la boutique en ligne BenchChem!

N-Benzhydryl-3-pyridin-4-yloxyazetidine-1-carboxamide

Phosphodiesterase inhibition cAMP/cGMP signaling Polypharmacology

N-Benzhydryl-3-pyridin-4-yloxyazetidine-1-carboxamide (CAS 2380189-57-9) is a synthetic small molecule (MW 359.43 g/mol, molecular formula C22H21N3O2) belonging to the azetidine carboxamide class. It is characterized by an N-benzhydryl urea moiety and a 3-(pyridin-4-yloxy)azetidine scaffold.

Molecular Formula C22H21N3O2
Molecular Weight 359.429
CAS No. 2380189-57-9
Cat. No. B2373845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzhydryl-3-pyridin-4-yloxyazetidine-1-carboxamide
CAS2380189-57-9
Molecular FormulaC22H21N3O2
Molecular Weight359.429
Structural Identifiers
SMILESC1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=NC=C4
InChIInChI=1S/C22H21N3O2/c26-22(25-15-20(16-25)27-19-11-13-23-14-12-19)24-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20-21H,15-16H2,(H,24,26)
InChIKeyYNYQHBGOSGRZGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzhydryl-3-pyridin-4-yloxyazetidine-1-carboxamide (CAS 2380189-57-9): Chemical Identity and Core Pharmacological Profile


N-Benzhydryl-3-pyridin-4-yloxyazetidine-1-carboxamide (CAS 2380189-57-9) is a synthetic small molecule (MW 359.43 g/mol, molecular formula C22H21N3O2) belonging to the azetidine carboxamide class. It is characterized by an N-benzhydryl urea moiety and a 3-(pyridin-4-yloxy)azetidine scaffold. Curated bioactivity data in BindingDB (ChEMBL ID CHEMBL3770470) identifies this compound as an ATP-competitive inhibitor of human cyclic nucleotide phosphodiesterases (PDEs), with quantified binding affinities for PDE7B, PDE4A, and PDE5A [1]. Unlike azetidine carboxamides developed for FAAH, JAK, or NAMPT inhibition, this compound's multi-PDE profile positions it as a tool for studying cAMP/cGMP signaling networks.

Why N-Benzhydryl-3-pyridin-4-yloxyazetidine-1-carboxamide Cannot Be Replaced by Generic Azetidine Carboxamide Analogs


Azetidine carboxamides represent a chemically diverse class with divergent primary pharmacology dictated by subtle substituent variations. While structurally related N-(2-phenylethyl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide (CAS 2380181-48-4) and N-phenyl-3-(pyridin-4-yloxy)azetidine-1-carboxamide (CAS 2380079-91-2) lack curated PDE bioactivity, the critical N-benzhydryl substitution on the target compound enables a distinct binding mode within the PDE catalytic pocket, as evidenced by its unique multi-PDE inhibition profile. The 3-(pyridin-4-yloxy)azetidine core, when deployed in other chemotypes, has demonstrated 5-HT2C receptor agonism, underscoring the scaffold's promiscuity and the necessity of verifying compound-specific pharmacology rather than assuming class-level interchangeability.

Quantitative Differentiation Evidence for N-Benzhydryl-3-pyridin-4-yloxyazetidine-1-carboxamide (2380189-57-9)


Multi-PDE Inhibition Profile: PDE7B, PDE4A, and PDE5A Binding Affinities

This compound is a proven inhibitor of human PDE7B (Ki = 910 nM), PDE4A (Ki = 1,300 nM), and PDE5A (Ki = 1,600 nM) in recombinant full-length enzyme IMAP assays [1]. The selectivity for PDE7B over PDE4A is approximately 1.4-fold, and over PDE5A is approximately 1.8-fold. In contrast, the related azetidine-containing PDE9 inhibitor (BDBM559569) is highly selective for PDE9 with an IC50 of 42 nM and does not exhibit this multi-PDE signature [2]. This distinct polypharmacological profile cannot be achieved with single-PDE selective chemotypes.

Phosphodiesterase inhibition cAMP/cGMP signaling Polypharmacology

Structural Differentiation from 5-HT2C-Active 3-(Pyridin-4-yloxy)azetidine Chemotypes

The 3-(pyridin-4-yloxy)azetidine scaffold is a privileged fragment that appears in both PDE inhibitors and 5-HT2C receptor agonists. A structurally distinct chemotype, 10-[3-(pyridin-4-yloxy)azetidin-1-yl]-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]indene (CHEMBL1643857), exhibits 5-HT2C agonist activity with EC50 = 574 nM, and also activates 5-HT2B (EC50 = 1,160 nM) and 5-HT2A (EC50 = 1,230 nM) [1]. The target compound's N-benzhydryl carboxamide substitution replaces the polycyclic core, abrogating 5-HT2 receptor activity while conferring PDE inhibition. This demonstrates that the pyridin-4-yloxyazetidine scaffold does not intrinsically determine target pharmacology; the N-substituent is the dominant selectivity determinant.

Serotonin receptor Chemical probe selectivity Scaffold repurposing

Absence of FAAH Inhibitory Activity Differentiates PDE-Active Azetidine Carboxamides

The azetidine carboxamide class is most extensively characterized as fatty acid amide hydrolase (FAAH) inhibitors. Patent US8450346 and subsequent literature describe tetrasubstituted azetidine ureas with human FAAH IC50 values in the nanomolar range, exemplified by VER-156084 and compound 43 (FAAH IC50 = 38 nM) [1]. The target compound contains a distinct N-benzhydryl urea motif not found in any FAAH-optimized series and has no reported FAAH inhibitory activity. The DrugMap database does annotate a potential FAAH1 interaction, but this appears to be a computational prediction rather than experimentally validated binding [2]. The PDE inhibition profile represents a functionally orthogonal pharmacology within the same gross chemotype.

FAAH inhibition Target selectivity Azetidine carboxamide chemotype

Physicochemical Differentiation: Molecular Weight and Lipophilicity Effects on Assay Compatibility

The N-benzhydryl group confers a molecular weight of 359.43 g/mol to the target compound , which is significantly larger than the N-phenyl analog (MW 269.30 g/mol) and the N-(2-phenylethyl) variant (MW 297.36 g/mol) . This ~60–90 Da increase, combined with the additional aromatic ring system, predicts higher logP and potentially lower aqueous solubility, which necessitates different formulation strategies for in vitro assays (e.g., DMSO stock concentration limits) compared to lighter analogs. The increased steric bulk of the benzhydryl group also directly influences PDE binding pocket occupancy, as evidenced by the measurable Ki values.

Physicochemical properties Assay interference Solubility

Optimal Application Scenarios for N-Benzhydryl-3-pyridin-4-yloxyazetidine-1-carboxamide (2380189-57-9)


Chemical Probe for Dual cAMP/cGMP Signaling Pathway Dissection

With quantified Ki values spanning both cAMP-specific PDEs (PDE7B Ki=910 nM, PDE4A Ki=1,300 nM) and the cGMP-specific PDE5A (Ki=1,600 nM), this compound serves as a multi-PDE probe for experiments designed to simultaneously elevate intracellular cAMP and cGMP levels [1]. This polypharmacology is valuable in vascular biology, where PDE5 inhibition drives vasodilation while PDE4/PDE7 inhibition modulates inflammatory cell function. Unlike selective PDE inhibitors (e.g., sildenafil for PDE5, roflumilast for PDE4), this compound offers a single-agent approach to investigate integrated cyclic nucleotide crosstalk.

Scaffold-Hopping Reference Standard for PDE Inhibitor Medicinal Chemistry

The compound's unique combination of an N-benzhydryl urea with a 3-(pyridin-4-yloxy)azetidine core provides a structurally distinct starting point for PDE inhibitor optimization programs [1]. Medicinal chemists can use this compound as a reference standard for scaffold-hopping campaigns aimed at improving PDE7B selectivity or balancing multi-PDE activity. Its structural divergence from purine-based PDE inhibitors (e.g., theophylline analogs) and pyrazolopyrimidine-based PDE5 inhibitors (e.g., sildenafil chemotype) offers intellectual property advantages for novel PDE chemical matter.

Negative Control Validation in Azetidine Carboxamide Target Profiling Panels

Given that structurally similar azetidine carboxamides are developed as FAAH inhibitors (with IC50 values as low as 38 nM) [1] and JAK inhibitors, this compound's documented lack of FAAH-optimized structural features makes it suitable as a selectivity control in target profiling panels. Researchers screening azetidine carboxamide libraries can use this compound to distinguish PDE-mediated effects from FAAH- or JAK-mediated phenotypes, ensuring that observed biological activity is correctly attributed to the intended target pathway.

Assay Development Standard for IMAP Fluorescence Polarization PDE Screening

The compound's PDE inhibition data were generated using the IMAP fluorescence polarization assay format with recombinant full-length human PDE enzymes and 15-minute incubation [1]. With defined Ki values across three PDE isoforms, it can serve as a cross-assay calibration standard for laboratories establishing or validating their own PDE screening platforms, enabling inter-laboratory data normalization and assay quality control.

Quote Request

Request a Quote for N-Benzhydryl-3-pyridin-4-yloxyazetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.